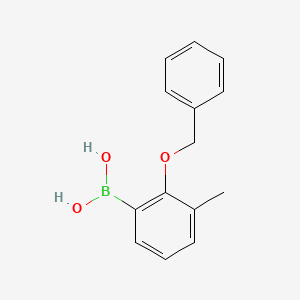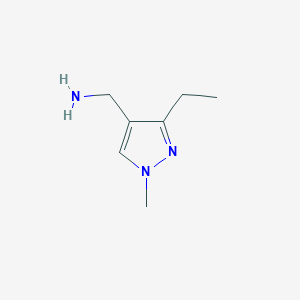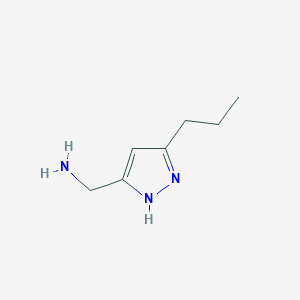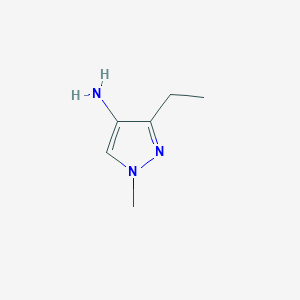
Ethyl 1,3,4-thiadiazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 1,3,4-thiadiazole-2-carboxylate is a reagent used in the preparation of 1,2,3-Thiadiazoles that functions as potential antineoplastic agents . It is also used in the preparation of various other compounds .
Synthesis Analysis
1,3,4-Thiadiazole derivatives are synthesized by cyclization of a group of various benzaldehyde with thiosemicarbazide in the presence of various reagents like FeCl3, HCHO by losing a molecule of water . This review meticulously examines the synthesis techniques for 1,3,4-thiadiazole derivatives, focusing on cyclization, condensation reactions, and functional group transformations .
Molecular Structure Analysis
The molecular formula of Ethyl 1,3,4-thiadiazole-2-carboxylate is C5H6N2O2S . The InChI code is 1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 . The molecular weight is 158.18 g/mol .
Chemical Reactions Analysis
The review examines the synthesis techniques for 1,3,4-thiadiazole derivatives, focusing on cyclization, condensation reactions, and functional group transformations . These chemical methods are crucial for tailoring derivative properties and functionalities .
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1,3,4-thiadiazole-2-carboxylate is 158.18 g/mol . The XLogP3-AA is 0.9 . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are 158.01499861 g/mol . The Topological Polar Surface Area is 80.3 Ų . The Heavy Atom Count is 10 .
Wissenschaftliche Forschungsanwendungen
Pharmacology
Antimicrobial and Antifungal Activity: Ethyl 1,3,4-thiadiazole-2-carboxylate derivatives exhibit a broad spectrum of antimicrobial and antifungal activities . These properties make them valuable in the development of new therapeutic agents to combat resistant strains of bacteria and fungi.
Agriculture
Pesticide Development: In agriculture, the antimicrobial properties of Ethyl 1,3,4-thiadiazole-2-carboxylate can be harnessed to develop pesticides that target a variety of plant pathogens . This helps in protecting crops from diseases and improving yield.
Material Science
Promotion of Smectic Phases: The compound has been found to promote the formation of tilted smectic phases, which are useful in the creation of liquid crystal displays . This application is significant in the field of electronics and display technology.
Chemical Synthesis
Synthetic Intermediate: Ethyl 1,3,4-thiadiazole-2-carboxylate serves as an intermediate in the synthesis of various heterocyclic compounds . Its reactivity allows for the creation of complex molecules with potential industrial and pharmaceutical applications.
Environmental Science
Environmental Remediation: While specific applications in environmental science are not directly cited, the compound’s biological activity suggests potential use in bioremediation processes to remove pollutants or toxins from the environment .
Biochemistry
Enzyme Inhibition: In biochemistry, derivatives of Ethyl 1,3,4-thiadiazole-2-carboxylate have been explored for their ability to inhibit certain enzymes, which is crucial in the study of metabolic pathways and the development of drugs targeting specific biochemical reactions .
Wirkmechanismus
Target of Action
Ethyl 1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of medicinal agents 1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting they interact with multiple targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities, suggesting they interact with their targets in diverse ways
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways
Pharmacokinetics
Some properties such as gi absorption (high), bbb permeant (no), and log po/w (ilogp: 159) have been reported . These properties can influence the bioavailability of the compound, which is crucial for its pharmacological activity.
Result of Action
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability
Safety and Hazards
Zukünftige Richtungen
Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across the cancer models with an emphasis on targets of action . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections . 1,3,4-Thiadiazoles and some of their derivatives are widely studied because of their broad spectrum of pharmacological activities . This work lays a foundation for future research and targeted therapeutic development .
Eigenschaften
IUPAC Name |
ethyl 1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGFUHHUHIYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378819-08-9 | |
| Record name | ethyl 1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Ethyl 1,3,4-thiadiazole-2-carboxylate synthesized?
A1: Ethyl 1,3,4-thiadiazole-2-carboxylate (10a in the paper) is formed as a major product when Ethyl diazoacetate (2a) reacts with 1,3-thiazole-5(4H)-thione (1a) in diethyl ether in the presence of aniline []. The reaction proceeds through a complex mechanism involving a cycloaddition reaction, ring opening, and base-catalyzed rearrangement.
Q2: What is the structural confirmation of Ethyl 1,3,4-thiadiazole-2-carboxylate?
A2: The structure of Ethyl 1,3,4-thiadiazole-2-carboxylate (10a) was confirmed by X-ray crystallography, providing definitive evidence for its formation and structural characteristics []. While the paper doesn't delve into specific spectroscopic data, this technique confirms the connectivity and spatial arrangement of atoms within the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)











